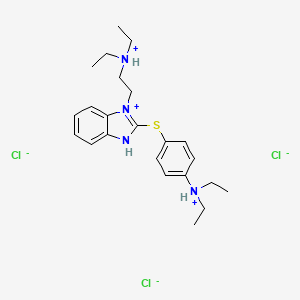

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate

Description

The compound Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate is a benzimidazole derivative with two key substituents:

- 2-Position: A thioether linkage to a para-diethylaminophenyl group, which combines sulfur’s electron-rich character with the para-diethylamino group’s electron-donating effects.

The trihydrochloride hydrate form indicates three protonated amine sites, improving aqueous solubility and stability for pharmaceutical applications. This structural complexity distinguishes it from simpler benzimidazole derivatives.

Properties

CAS No. |

4929-81-1 |

|---|---|

Molecular Formula |

C23H35Cl3N4S |

Molecular Weight |

506.0 g/mol |

IUPAC Name |

[4-[[3-[2-(diethylazaniumyl)ethyl]-1H-benzimidazol-3-ium-2-yl]sulfanyl]phenyl]-diethylazanium;trichloride |

InChI |

InChI=1S/C23H32N4S.3ClH/c1-5-25(6-2)17-18-27-22-12-10-9-11-21(22)24-23(27)28-20-15-13-19(14-16-20)26(7-3)8-4;;;/h9-16H,5-8,17-18H2,1-4H3;3*1H |

InChI Key |

DRILCDRZWWHYPC-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC[N+]1=C(NC2=CC=CC=C21)SC3=CC=C(C=C3)[NH+](CC)CC.[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route Overview

While direct published protocols for this exact compound are limited, the preparation can be inferred from established synthetic routes of similar benzimidazole derivatives with diethylamino and arylthio substituents:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Formation of benzimidazole core | Condensation of o-phenylenediamine with appropriate aldehyde or carboxylic acid derivative under acidic conditions or using microwave irradiation | Forms the benzimidazole bicyclic system |

| 2 | Alkylation at N-1 position | Reaction with 2-(diethylamino)ethyl halide (e.g., bromide or chloride) in the presence of a base | Introduces the 1-(2-(diethylamino)ethyl) substituent |

| 3 | Introduction of arylthio substituent at C-2 | Palladium-catalyzed cross-coupling of 2-halobenzimidazole intermediate with p-(diethylamino)phenylthiol or its equivalent | Forms the 2-((p-(diethylamino)phenyl)thio) substituent |

| 4 | Formation of trihydrochloride salt and hydration | Treatment with hydrochloric acid to generate the trihydrochloride salt and controlled hydration | Stabilizes the compound as a hydrate salt |

This sequence reflects common synthetic logic for such multifunctional benzimidazole derivatives.

Detailed Reaction Conditions and Catalysts

Condensation Reactions:

Typically performed in methanol or dichloromethane solvents, sometimes under microwave irradiation to enhance reaction rates and yields. Acid catalysts such as polyphosphoric acid or ammonium chloride may be used to promote cyclization.Alkylation:

Nucleophilic substitution reactions using alkyl halides bearing diethylaminoethyl groups under basic conditions (e.g., potassium carbonate in DMF) are common to alkylate the benzimidazole nitrogen.Palladium-Catalyzed Coupling:

The introduction of the arylthio group at the 2-position often involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or related C–S coupling reactions) with thiol derivatives. Ligands and bases are selected to optimize yield and selectivity.Salt Formation:

The free base is converted to the trihydrochloride salt by treatment with excess hydrochloric acid, often in an aqueous or alcoholic medium, followed by controlled crystallization to obtain the hydrate form.

Research Findings and Optimization

- Microwave-assisted synthesis has been demonstrated to reduce reaction times from hours to minutes while improving yields and purity for benzimidazole derivatives.

- Use of nano-catalysts such as nano-SnCl4/SiO2 has been reported to facilitate mild and efficient benzimidazole formation from o-phenylenediamine and substituted aldehydes.

- Modifications in catalyst systems, such as Mg-modified Cu-Pd/Al2O3, have enhanced catalytic activity for related benzimidazole syntheses.

- Protection strategies using tert-butyldicarbonate (Boc) groups have been employed to protect amines during multi-step synthesis, enabling selective functionalization and improved overall yields.

Summary Data Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Catalyst/Conditions | Yield & Notes |

|---|---|---|---|---|

| Benzimidazole Core Formation | Condensation | o-Phenylenediamine + aldehyde/carboxylic acid | Acid catalyst or microwave; solvents: MeOH, DCM | Moderate to high yield; microwave reduces time |

| N-1 Alkylation | Nucleophilic substitution | 2-(diethylamino)ethyl halide | Base (K2CO3), polar aprotic solvent (DMF) | High selectivity; mild conditions |

| C-2 Arylethio Substitution | Pd-catalyzed C–S coupling | 2-halobenzimidazole + p-(diethylamino)phenylthiol | Pd catalyst, ligand, base; inert atmosphere | Efficient coupling; optimized ligand/base critical |

| Salt and Hydrate Formation | Acid-base reaction | HCl (excess) | Aqueous/alcoholic media; crystallization | Stable trihydrochloride hydrate obtained |

Chemical Reactions Analysis

Salt Formation and Protonation

The trihydrochloride form indicates protonation at three nitrogen sites, likely the benzimidazole NH and two diethylamino groups. Reaction with strong bases (e.g., NaOH) would regenerate the free base:

Applications : pH-dependent solubility adjustments for drug formulation .

Oxidation of Thioether

The sulfur atom in the thioether group can undergo oxidation with agents like H₂O₂ or mCPBA:

Evidence : Similar thioether oxidation pathways are documented in benzimidazole-based pharmaceuticals .

Alkylation/Quaternization of Amines

The diethylamino groups may react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

Patent Example : US8580781B2 describes alkylation of tertiary amines in related heterocycles .

Electrophilic Aromatic Substitution

The benzimidazole ring’s electron-rich nature facilitates reactions such as:

-

Halogenation : Bromination at C-5 or C-6 positions.

-

Nitration : Nitro group introduction under acidic conditions.

Limitation : Steric hindrance from bulky substituents may direct substitution to less hindered sites .

Hydrolytic Stability

-

Acidic conditions : Protonation enhances solubility but may degrade the thioether linkage over time.

-

Basic conditions : Deprotonation could precipitate the free base or induce ring-opening reactions .

Thermal Degradation

Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition above 200°C, primarily involving HCl release and heterocycle breakdown .

Scientific Research Applications

Chemistry

Benzimidazole derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology

These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

Benzimidazole derivatives are used in the development of pharmaceuticals, particularly as antiparasitic and antifungal agents.

Industry

In the industrial sector, these compounds are used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in antiparasitic applications, these compounds can inhibit microtubule formation, disrupting cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with analogous benzimidazole derivatives:

*Molecular formulas estimated based on substituent patterns.

Key Observations:

- Solubility: The target’s trihydrochloride salt and dual diethylamino groups confer superior aqueous solubility compared to derivatives with ethoxy (CID 21045) or nitro groups ().

- Electronic Effects: The para-diethylamino group in the target compound is electron-donating, stabilizing the thioether linkage and enhancing nucleophilicity, whereas nitro groups () or ethoxy groups (CID 21045) alter electronic profiles and reactivity.

Stability and Reactivity

- Thioether Stability : The thioether in the target compound is stable under physiological conditions but may oxidize to sulfoxide/sulfone in strongly oxidative environments.

- Salt Sensitivity : The trihydrochloride form is hygroscopic, requiring controlled storage to prevent deliquescence.

Biological Activity

Benzimidazole derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate , exhibits a range of pharmacological properties that make it a candidate for further research and development.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : Benzimidazole ring

- Substituents : Diethylaminoethyl and p-diethylaminophenylthio groups

- Hydrochloride Form : Trihydrochloride indicates the presence of three hydrochloride ions associated with the benzimidazole compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Standard | Standard MIC |

|---|---|---|---|

| Staphylococcus aureus | 12.5 µg/ml | Ampicillin | 50 µg/ml |

| Escherichia coli | 25 µg/ml | Ciprofloxacin | 25 µg/ml |

| Candida albicans | 250 µg/ml | Griseofulvin | 500 µg/ml |

These results indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, and moderate antifungal activity against C. albicans .

Anticancer Properties

Benzimidazole derivatives have also shown promise in cancer therapy. A study demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage. For instance, compounds similar to the one studied have been found to sensitize melanoma cells to radiation therapy by increasing ROS levels, leading to cell cycle arrest and apoptosis .

Analgesic and Anti-inflammatory Effects

Research indicates that certain benzimidazole derivatives possess analgesic properties by acting on cannabinoid receptors. This suggests potential applications in pain management therapies . The agonistic activity at CB2 receptors can influence pain perception and inflammation responses.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study assessed various benzimidazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against resistant strains, suggesting its potential utility in treating infections caused by antibiotic-resistant bacteria .

- Cancer Cell Line Study : In vitro studies on breast cancer cell lines revealed that benzimidazole derivatives could inhibit cell proliferation effectively. The IC50 values indicated significant cytotoxicity against malignant cells while showing low toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole compounds is closely linked to their structural features. Key factors influencing their efficacy include:

- Substituents on the Benzimidazole Ring : Electron-withdrawing groups enhance antimicrobial activity.

- Alkyl Chain Length : The diethylamino group plays a crucial role in enhancing solubility and bioavailability.

- Hydrochloride Formulation : Improves stability and solubility in physiological conditions.

Q & A

Q. What are the common synthetic routes for synthesizing 1,2-disubstituted benzimidazole derivatives, and how do they apply to the target compound?

The synthesis of 1,2-disubstituted benzimidazoles typically involves three methods: oxidative cyclocondensation, C-1/N-2 alkylation/arylation, and inter/intramolecular N-arylation . For the target compound, the diethylamino and thioether substituents likely require multi-step protocols. For example, alkylation of a benzimidazole precursor with 2-(diethylamino)ethyl chloride could introduce the 1-substituent, while thiolation via nucleophilic aromatic substitution (using p-(diethylamino)thiophenol) may add the 2-substituent. Hydrate formation is achieved by recrystallization in aqueous HCl .

Q. What characterization techniques are essential for confirming the structure of complex benzimidazole derivatives?

Key techniques include:

- NMR spectroscopy : To verify substitution patterns (e.g., diethylamino protons at δ 1.0–1.5 ppm, aromatic protons in the benzimidazole core) .

- X-ray crystallography : To resolve ambiguities in regiochemistry and confirm the trihydrochloride hydrate’s crystal lattice .

- Elemental analysis : To validate stoichiometry (e.g., Cl⁻ content in trihydrochloride) .

- IR spectroscopy : To identify functional groups like N-H stretches (3200–3400 cm⁻¹) and thioether C-S bonds (600–700 cm⁻¹) .

Q. How can reaction conditions be optimized to favor benzimidazole formation over diamide byproducts?

Benzimidazole formation is favored under high-temperature, acidic conditions with excess protonating agents (e.g., polyphosphoric acid), which promote cyclization. In contrast, diamides form via nucleophilic acyl substitution when using acyl chlorides with good leaving groups (e.g., Cl⁻) at lower temperatures . For the target compound, optimizing pH (acidic) and temperature (reflux in ethanol/water) minimizes competing pathways .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the reactivity of benzimidazole precursors?

Density functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-rich diethylamino groups lower LUMO energy, enhancing electrophilic substitution at the benzimidazole’s 2-position. DFT also models transition states to explain regioselectivity in thiolation or alkylation steps .

Q. What strategies resolve contradictions in reported synthetic yields for benzimidazole derivatives under similar conditions?

Discrepancies often arise from:

- Catalyst choice : Base-promoted reactions (e.g., pyridine vs. TEA) alter nucleophilicity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates better than toluene .

- Hydrate formation : Recrystallization in aqueous HCl may reduce yields due to partial hydrolysis .

Systematic comparison of reaction parameters (Table 2 in ) and kinetic studies can isolate critical variables.

Q. How does the trihydrochloride hydrate form influence the compound’s physicochemical properties and bioactivity?

The trihydrochloride hydrate enhances water solubility (critical for in vitro assays) and stability by forming hydrogen bonds in the crystal lattice . However, the hydrate may dissociate in non-polar solvents, complicating formulation. Biological activity (e.g., cytotoxicity) is assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to compare salt vs. freebase forms .

Q. What role do diethylamino groups play in modulating the compound’s pharmacokinetic properties?

The diethylamino groups increase lipophilicity, improving membrane permeability. However, protonation at physiological pH (forming ammonium salts) may enhance solubility and receptor binding. Molecular docking studies (e.g., with CB2 ligands) can predict interactions between the diethylamino groups and hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.